Sulfaethidole

Beschreibung

Historical Context of Sulfonamide Development and Application

The journey of sulfonamides began with the synthesis of sulfanilamide (B372717) in 1906, but their potent antibacterial properties were not recognized until the early 1930s. In 1932, German chemists at Bayer AG, part of IG Farbenindustrie, discovered that a red azo dye, Prontosil, exhibited remarkable efficacy in combating bacterial infections in animal models wikipedia.orghuvepharma.comreactgroup.orgbasicmedicalkey.comresearchgate.netijpediatrics.com. This breakthrough, spearheaded by Gerhard Domagk, led to the introduction of Prontosil as the first commercially available antibacterial drug in 1937 wikipedia.orghuvepharma.combritannica.comreactgroup.orgbasicmedicalkey.comhekint.orgsciencehistory.orgresearchgate.netijpediatrics.com. It was later elucidated that Prontosil acted as a prodrug, releasing the active compound, sulfanilamide, within the body through metabolic processes wikipedia.orgbasicmedicalkey.com.

Sulfonamides quickly became indispensable, particularly during World War II, where they were credited with saving countless lives by preventing and treating wound infections wikipedia.orghuvepharma.combritannica.comreactgroup.orghekint.orgsciencehistory.org. They were the primary available treatment for many bacterial diseases before the widespread availability of penicillin, demonstrating broad-spectrum activity against various Gram-positive and Gram-negative bacteria nih.govwikipedia.orgbritannica.comsciencehistory.org. The initial success spurred a "sulfa craze," leading to the development and proliferation of numerous sulfonamide derivatives, each with slightly different properties and applications wikipedia.orghuvepharma.combritannica.com. However, the emergence of more effective and less toxic antibiotics, alongside increasing instances of bacterial resistance, led to a decline in the widespread use of many early sulfonamides wikipedia.orgbritannica.combasicmedicalkey.com. Despite this, sulfonamides remain relevant in specific therapeutic areas, such as urinary tract infections and the treatment of certain parasitic infections wikipedia.orgbritannica.com.

The core mechanism of action for antibacterial sulfonamides involves the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS) wikipedia.orgbasicmedicalkey.comuni-osnabrueck.de. This enzyme is critical for the bacterial synthesis of folic acid, an essential coenzyme for DNA synthesis and cell growth. By mimicking para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfonamides block this crucial pathway, thereby acting as bacteriostatic agents that inhibit bacterial multiplication wikipedia.orgbasicmedicalkey.comuni-osnabrueck.de.

Evolution of Sulfaethidole as a Specific Sulfonamide Agent

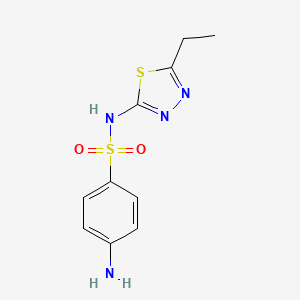

This compound, also known by its sodium salt form, Sodium Ethazole or Sodium this compound, is a synthetic sulfonamide antibiotic that emerged during the period of extensive sulfonamide development ontosight.aidrugfuture.com. Its chemical designation is 4-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, with the CAS Registry Number 94-19-9 drugfuture.com. Introduced around 1940 by Vonkennel and colleagues, this compound was studied and utilized clinically until approximately 1969 karger.com.

The synthesis of this compound typically involves the reaction of sulfanilamide with ethyl iodide in the presence of a base, such as sodium hydroxide, a process that proceeds via nucleophilic substitution to attach an ethyl group to the sulfonamide nitrogen . The compound features a para-aminophenyl group linked via a sulfonamide bridge to a 5-ethyl-1,3,4-thiadiazole ring ontosight.ai. The sodium salt form enhances its solubility, making it suitable for pharmaceutical applications ontosight.ai. This compound is classified as a medium long-acting sulfonamide, with an elimination half-life of approximately 10 hours karger.com. It has also been investigated in combination therapies, such as with sulfamethizole (B1682507), for treating urinary tract infections karger.comnih.govresearchgate.net.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 94-19-9 | drugfuture.com |

| CAS Name | 4-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | drugfuture.com |

| Molecular Formula | C₁₀H₁₂N₄O₂S₂ | drugfuture.com |

| Molecular Weight | 284.36 g/mol | drugfuture.com |

| Melting Point | 185.5-186.0 °C | drugfuture.com |

| Log P (estimated) | -1.21 | |

| Water Solubility | 1 g in 4000 ml | drugfuture.com |

| Therapeutic Class | Antibacterial (Synthetic); Sulfonamides | drugfuture.com |

Positioning of this compound in Contemporary Antimicrobial Research

While this compound and related compounds like sulfamethizole are often described as having primarily historical importance in current clinical practice nih.govscienceopen.comresearchgate.net, they continue to be subjects of scientific inquiry. This compound serves as a valuable model compound for understanding fundamental aspects of sulfonamide chemistry and pharmacology. Research efforts focus on its antimicrobial properties, including its spectrum of activity against various bacterial strains, even those exhibiting resistance to other antibiotics . Its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus has been documented .

Furthermore, this compound is utilized in studies examining drug-protein interactions, particularly its binding to human serum albumin, to elucidate the role of ionic forces in these processes psu.edu. Such investigations contribute to a deeper understanding of drug distribution and bioavailability. The compound's quantitative structure-activity relationship (QSAR) values suggest significant antibacterial efficacy, providing insights for the design of new antimicrobial agents .

More broadly, the sulfonamide class itself is experiencing a resurgence of interest due to the growing challenge of antibiotic resistance. Researchers are revisiting older classes of antibiotics, including sulfonamides, to explore their potential in combating multi-drug resistant bacteria wikipedia.orgijpediatrics.com. This compound's well-defined mechanism of action—inhibition of dihydropteroate synthase—remains a critical target for developing novel antibacterial strategies wikipedia.orgbasicmedicalkey.comuni-osnabrueck.de.

Table 2: Spectroscopic and Pharmacokinetic Data for this compound

| Property | Value | Source |

| Spectroscopic Data | ||

| UV-Vis Spectroscopy (λmax) | 265 nm | |

| Molar Absorptivity (ε) at pH 7.4 | 12,500 L·mol⁻¹·cm⁻¹ | |

| FTIR Spectroscopy (Key Bands) | S=O stretch: 1150–1350 cm⁻¹; N-H bend: 1580 cm⁻¹; C-N stretch: 1240 cm⁻¹ | |

| Pharmacokinetic Data | ||

| Elimination Half-life (T½) | ~10 h (Medium long-acting) | karger.com |

| Protein Binding | 96-99% | karger.com |

| Volume of Distribution (Vd) | 0.08 L/kg | karger.com |

| Solubility (mg/L at 25 °C) | ||

| pH 5.5 | 489 | karger.com |

| pH 7.0 | 7,110 | karger.com |

Scope and Objectives of Research on this compound

Research involving this compound encompasses several key objectives aimed at understanding its chemical, biological, and pharmacological properties. A primary objective is to investigate its antimicrobial efficacy against a range of bacterial pathogens, including those that have developed resistance to other antimicrobial agents . This contributes to the broader effort of identifying effective agents against emerging resistant strains.

Another significant area of research involves understanding the mechanisms of bacterial resistance to sulfonamides, with this compound serving as a model compound. By studying how bacteria develop resistance to this compound, researchers can gain insights applicable to other sulfonamides and potentially develop strategies to overcome resistance .

Pharmacokinetic studies are also central to the research scope, focusing on how the compound is absorbed, distributed, metabolized, and eliminated by biological systems . Such research, particularly in veterinary contexts, helps characterize its behavior in vivo and informs potential applications or further development.

Compound Name List:

this compound

Sulfanilamide

Prontosil

Sulfamethizole

Sulfacetamide Sodium

Sulfadiazine Sodium

Sulfamethazine (SMZ)

Sulfadiazine (SDZ)

Sulfasalazine

Sulfisoxazole

Sulfamerazine

Sulfadimethoxine

Sulfafurazole

Sulfapyridine

Sulfaquinoxaline

Sulfachlorpyridazine

Sulfamonomethoxine

Sulfaguanidine

Sulfadiazine Silver

Sulfapyrazine

Sulfameter

Sulfamethomidine

Sulfamethoxypyridazine

Sulfamethylthiazole

Sulfametopyrazine

Sulfametrole

Sulfamidochrysoidine

Sulfamonomethoxine

Sulfanilylurea

Sulfaperine

Sulfaphenazole

Sulfaproxyline

Sulfapyrazine

Sulfapyridine

Sulfaquinoxaline

Sulfathiazole

Sulfathiourea

Sulfatroxazole

Sulfisomidine

Sulfisoxazole (Sulfafurazole)

Acediasulfone

Dapsone

Glucosulfone Sodium

p-Sulfanilylbenzylamine

Succisulfone

Sulfoxone Sodium

Thiazolsulfone

Chlortetracycline

Clomocycline

Demeclocycline

Doxycycline

Mafenide

Cefazolin

Acetazolamide

Furosemide

Tolbutamide

Hydrochlorothiazide

Metolazone

Indapamide

Gramicidin

Tyrocidin

Streptomycin

Vancomycin

Teicoplanin

Ciprofloxacin

Griseofulvin

Ampicillin

Fosfomycin

Ceftazidime

Colistin

Tedizolid

Dalbavancin

Nitrofurazone (Furacilinum)

Gentamicin

Amoxicillin-Clavulanic acid

Megazol

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYBEBLNQGDRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1904-95-6 (mono-hydrochloride salt) | |

| Record name | Sulfaethidole [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046286 | |

| Record name | Sulfaethidole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665381 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94-19-9 | |

| Record name | Sulfaethidole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaethidole [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaethidole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaethidole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAETHIDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R77Q4O5ZMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Pharmacodynamics of Sulfaethidole

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

The primary molecular target of Sulfaethidole and other sulfonamides is dihydropteroate synthase (DHPS), an enzyme crucial for the de novo synthesis of folic acid in bacteria. patsnap.comnih.govdrugbank.com Unlike humans, who obtain folate from their diet, many bacteria must synthesize this vital coenzyme, making the folate pathway an effective target for selective antimicrobial therapy. patsnap.commsdmanuals.comwikipedia.org Inhibition of DHPS disrupts the production of 7,8-dihydropteroate, a direct precursor to folic acid. nih.govfrontiersin.org

Competitive Antagonism with p-Aminobenzoic Acid (PABA)

This compound functions as a competitive inhibitor of DHPS. wikipedia.orgdrugbank.com Its mode of action relies on its structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA). patsnap.combiomol.com this compound competes with PABA for binding to the active site of the DHPS enzyme. wikipedia.orgnih.gov By binding to the enzyme, it prevents the normal condensation reaction between PABA and 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP). nih.govfrontiersin.org This competitive inhibition is a reversible process, and its effectiveness is dependent on the relative concentrations of the sulfonamide and PABA. nih.gov A linear relationship has been observed between the concentration of PABA and the sulfonamide drug required to achieve bacteriostasis, supporting the competitive inhibition model. nih.gov

Structural Mimicry and Binding Site Interactions of this compound

The efficacy of this compound as a DHPS inhibitor is a direct result of its ability to mimic the structure of PABA. researchgate.netresearchgate.net The sulfonamide molecule possesses a core structure that is analogous to PABA, allowing it to fit within the same binding pocket on the DHPS enzyme. researchgate.netnih.gov Structural studies of DHPS with bound sulfonamides reveal that the drug occupies the PABA-binding pocket. nih.gov The negatively charged oxygen atoms of the sulfonyl group in the sulfonamide mimic the carboxyl group of PABA, while the common phenyl groups engage in similar hydrophobic interactions within the active site. nih.govnih.gov This structural analogy allows the sulfonamide to act as an alternative substrate, leading to the formation of a non-functional, dead-end product instead of the essential dihydropteroate. frontiersin.orgnih.gov

Impact on Bacterial Folic Acid Synthesis Pathway

By inhibiting DHPS, this compound creates a critical bottleneck in the bacterial folic acid synthesis pathway. patsnap.comresearchgate.net Folic acid, in its reduced form as tetrahydrofolate, is an essential coenzyme for the synthesis of nucleic acids (purines and thymidine) and certain amino acids, such as methionine. wikipedia.orgresearchgate.netyoutube.com The disruption of this pathway effectively starves the bacterial cell of the necessary building blocks for DNA, RNA, and protein synthesis. patsnap.comwikipedia.org

Bacteriostatic Effects and Growth Inhibition

The ultimate consequence of inhibiting folic acid synthesis is the cessation of bacterial cell division and growth. wikipedia.orgnih.gov Because this compound inhibits growth rather than directly killing the bacterial cells, it is classified as a bacteriostatic agent. msdmanuals.comwikipedia.orgbritannica.com The depletion of tetrahydrofolate halts the production of nucleotides, preventing DNA replication and cell division, thereby controlling the bacterial population. biomol.comnih.gov The bacteriostatic action of sulfonamides is nullified by the presence of p-aminobenzoic acid. nih.gov

Spectrum of Antimicrobial Activity

Sulfonamides, including this compound, exhibit a broad spectrum of activity against many gram-positive and gram-negative bacteria. drugbank.comnih.gov However, resistance can be a significant issue, and the susceptibility of any given bacterial strain may vary. drugbank.com Their antibacterial action can be inhibited by the presence of pus. drugbank.com

| Bacteria | General Susceptibility to Sulfonamides |

|---|---|

| Gram-Positive Bacteria | Effective against many species, such as Staphylococcus aureus. nih.gov |

| Gram-Negative Bacteria | Effective against many species, including Escherichia coli, Klebsiella species, Salmonella, and Enterobacter species. nih.govscispace.com |

| Pseudomonas aeruginosa | Generally not susceptible (resistant). nih.govscispace.com |

| Serratia species | Generally not susceptible (resistant). nih.govscispace.com |

Cellular and Subcellular Pharmacodynamics

For an antibiotic to be effective, it must reach its intracellular target. The cellular pharmacodynamics of this compound involves its passage across the bacterial cell membrane to access the cytosolic enzyme, DHPS. Small molecules with sufficient lipid solubility, typically those with a molecular weight under 700 Da, can often cross cell membranes via passive diffusion. ucl.ac.be The ionization state of the drug, influenced by the environmental pH, is a critical factor in this process. ucl.ac.be Once inside the cell, the antibiotic's concentration relative to the endogenous substrate (PABA) determines the extent of enzyme inhibition. In some cases, multidrug transporters in eukaryotic cells can reduce the cellular accumulation of drugs, which can impact their pharmacological activity against intracellular targets. ucl.ac.be The treatment of infections caused by intracellular bacteria requires antibiotics with suitable cellular pharmacokinetic and pharmacodynamic properties. semanticscholar.org

Comparative Pharmacodynamics with Other Sulfonamides

This compound, a member of the sulfonamide class of antibiotics, exerts its antibacterial effect through the same fundamental molecular mechanism as other drugs in this family. drugfuture.com The pharmacodynamics of all sulfonamides are centered on their action as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). nih.govwikipedia.orgpatsnap.com This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the production of nucleic acids and certain amino acids. nih.govpatsnap.com By acting as a structural analog and competitive antagonist of the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, thereby halting bacterial growth and replication, an effect known as bacteriostasis. wikipedia.orgnih.gov

While the core mechanism of action is conserved across the class, the pharmacodynamic profiles, including potency and spectrum of activity, can vary among different sulfonamide agents. These differences are primarily attributed to variations in the chemical structure of the substituent group attached to the sulfonamide nitrogen atom. These structural modifications influence the drug's affinity for the DHPS enzyme, its physicochemical properties, and consequently its antibacterial potency.

Due to a lack of specific comparative research data for this compound, a comparative analysis of other well-studied sulfonamides is presented here to illustrate the pharmacodynamic variations within the class. Compounds such as sulfadiazine, sulfamethoxazole (B1682508), and sulfathiazole (B1682510) serve as relevant examples.

Potency:

The potency of a sulfonamide is directly related to its binding affinity for the DHPS enzyme. This can be quantified by measurements such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. Studies on DHPS from various microorganisms have shown differences in susceptibility to inhibition by different sulfonamides. For instance, research on the DHPS from Pneumocystis carinii (now Pneumocystis jirovecii) has provided IC50 values that allow for a direct comparison of potency between sulfamethoxazole and sulfadiazine. asm.org Sulfathiazole has been noted in some studies to be one of the more potent inhibitors of DHPS. ncats.io

Interactive Table: Comparative Potency of Select Sulfonamides against P. carinii Dihydropteroate Synthase

| Compound | IC50 (μM) | Relative Potency |

| Sulfamethoxazole | 0.71 | Baseline |

| Sulfadiazine | 0.42 | Higher |

Data sourced from studies on Pneumocystis carinii dihydropteroate synthase. asm.org

Spectrum of Activity:

Sulfonamides are broad-spectrum antibiotics, active against a wide range of gram-positive and gram-negative bacteria. nih.gov However, the specific spectrum and the level of activity against particular pathogens can differ between individual sulfonamides. For example, in one study comparing combinations with trimethoprim (B1683648), the sulfamoxole (B1682701) combination showed greater activity against Enterococcus, Escherichia coli, and Klebsiella aerogenes, whereas the sulfamethoxazole combination was more effective against Proteus mirabilis and Staphylococcus aureus. nih.gov Similarly, another comparative study found sulfamethoxazole-trimethoprim to be highly effective against Staphylococcus aureus, while tetracycline (B611298) was more active against Haemophilus strains. nih.gov These variations, along with patterns of acquired bacterial resistance, influence the clinical utility of each specific sulfonamide.

Pharmacokinetic Profiles and Biotransformation of Sulfaethidole

Absorption Characteristics

The absorption of Sulfaethidole from the gastrointestinal tract is a critical determinant of its therapeutic efficacy. This process is influenced by the drug's inherent physicochemical properties, the formulation of the dosage form, and various physiological factors within the gastrointestinal environment.

The rate at which this compound is absorbed is known to be dependent on its pharmaceutical formulation. Different formulations can lead to variations in the dissolution rate of the drug in the gastrointestinal fluids, which in turn affects the rate of absorption. For instance, a study comparing different oral suspensions of sulfamethizole (B1682507), a related sulfonamide, demonstrated that formulations with smaller particle sizes exhibited a greater dissolution rate. This resulted in higher serum levels, a higher Cmax, and a shorter Tmax, indicating a faster absorption rate. nih.gov While specific comparative bioavailability studies on different this compound formulations are scarce in recent literature, it is a well-established principle in pharmaceutics that factors such as particle size, the use of excipients (e.g., disintegrants, binders, surfactants), and the type of dosage form (e.g., tablet, capsule, suspension) can significantly influence the dissolution and subsequent absorption of a drug. umh.esnih.govnih.govnih.govmdpi.comresearchgate.net Excipients can affect drug absorption by altering the gastrointestinal transit time, drug solubility, and permeability. umh.es

Several physiological factors can influence the intestinal absorption of this compound. These include:

Gastrointestinal pH: The pH of the gastrointestinal tract varies along its length, which can affect the ionization and solubility of this compound. wuxiapptec.comnih.govresearchgate.neteur.nl As a weak acid, this compound's solubility increases in the more alkaline environment of the small intestine, which is the primary site for the absorption of most oral drugs. nih.govresearchgate.net

Presence of Food: The intake of food can have variable effects on the absorption of sulfonamides. In some cases, food can delay gastric emptying and increase the time it takes for the drug to reach the small intestine, potentially delaying the onset of action. nih.govsemanticscholar.orgsemanticscholar.org For some sulfonamides, concomitant food intake has been shown to have no significant effect on the rate or extent of absorption. rdd.edu.iq Specific studies on the effect of food on this compound absorption are not readily available.

Gastrointestinal Motility: The rate at which the stomach empties its contents into the small intestine and the transit time through the intestines can influence the duration and extent of drug absorption. uomustansiriyah.edu.iq

Intestinal Blood Flow: Once the drug crosses the intestinal epithelium, it is carried away by the local blood flow. Changes in intestinal blood flow can, therefore, affect the rate of absorption. uomustansiriyah.edu.iq

Distribution Studies

Following absorption, this compound is distributed throughout the body. A key aspect of its distribution is its extensive binding to plasma proteins, which has significant implications for its pharmacokinetic profile.

This compound is characterized by a high degree of binding to plasma proteins, primarily albumin. nih.gov This binding is a reversible process, and an equilibrium exists between the bound and unbound (free) drug in the plasma. Only the unbound fraction is pharmacologically active and able to diffuse from the bloodstream to the tissues to exert its therapeutic effect. The high protein binding of this compound can also influence its distribution and elimination, as the drug-protein complex is generally too large to pass through capillary walls or be filtered by the glomerulus in the kidney. nih.gov

The interaction of this compound with serum albumin has been the subject of several in vitro studies. Bovine serum albumin (BSA) has been shown to possess one high-affinity binding site for this compound, along with several sites of lower affinity. nih.gov The binding to this high-affinity site is influenced by the surrounding ionic environment.

Research has demonstrated that the binding of this compound to the primary site on BSA can be accompanied by an uptake of protons, a phenomenon that is dependent on the pH of the medium. nih.gov At a pH of 7.4, there is no proton uptake, but at a more alkaline pH of 8.5, approximately 0.6 protons are taken up for each molecule of this compound bound. nih.gov

The presence of chloride ions also affects the binding interaction. The binding of this compound to its high-affinity site on BSA can lead to the displacement of, on average, one chloride ion at a pH of 7.4 in a 0.1 M NaCl solution. nih.gov This ionic interplay is reflected in the thermodynamic parameters of the binding process.

The thermodynamics of the interaction between this compound and BSA have been investigated using microcalorimetry. The heat of binding to the high-affinity site is dependent on the presence of chloride ions, as detailed in the table below.

| Condition | Heat of Binding (ΔH) | Reference |

|---|---|---|

| In the absence of chloride ions | -33.0 kJ·mol⁻¹ | nih.gov |

| In the presence of 0.1 M Cl⁻ | -22.8 kJ·mol⁻¹ | nih.gov |

Studies with human serum albumin (HSA) have also been conducted, although detailed thermodynamic parameters for this compound are less commonly reported in recent literature. Generally, sulfonamides are known to bind to specific sites on HSA, and competition for these binding sites with other drugs can occur, potentially leading to drug-drug interactions. drugbank.comnih.gov The binding of sulfonamides to HSA is primarily driven by hydrophobic interactions and hydrogen bonding. nih.gov

Protein Binding Dynamics of this compound

Nature of Binding Forces: Hydrophobic vs. Electrostatic Interactions

The binding of this compound to serum albumin is a complex interplay of various intermolecular forces, with both hydrophobic and electrostatic interactions playing significant roles. Research into the binding of this compound to human serum albumin has highlighted the contribution of ionic forces to this interaction. nih.gov Electrostatic interactions, which are charge-based attractions, are fundamental to the initial association of the drug with the protein.

At physiological pH, this compound exists partially as an anion, which can interact with positively charged residues on the albumin molecule. The observation of proton uptake and chloride ion displacement during binding further underscores the importance of electrostatic forces in the binding mechanism. These ionic interactions are crucial for the high-affinity binding of this compound to its primary binding site on albumin.

In addition to electrostatic forces, hydrophobic interactions are also a key driving force in the binding of this compound. The non-polar regions of the this compound molecule are attracted to hydrophobic pockets within the albumin structure. This sequestration of hydrophobic moieties from the aqueous environment is entropically favorable and contributes significantly to the stability of the drug-protein complex. The ethyl group and the thiadiazole ring of this compound are likely to be involved in these hydrophobic interactions. Therefore, the binding of this compound to albumin is best described as a combination of both electrostatic and hydrophobic forces, which together account for its high degree of protein binding.

Nonlinear Protein Binding Effects

This compound exhibits marked nonlinearity in its binding to plasma and interstitial fluid proteins. karger.com This means that the fraction of unbound drug changes with the total drug concentration. Typically, for drugs with nonlinear protein binding, as the total drug concentration increases, the binding sites on the protein become saturated, leading to a disproportionate increase in the unbound, pharmacologically active fraction of the drug.

This phenomenon of nonlinear binding has significant pharmacokinetic implications. The distribution and elimination of this compound are dependent on the concentration of the unbound drug. karger.com As the dose of this compound is increased, the saturation of protein binding sites leads to a higher fraction of unbound drug, which can then more readily distribute into tissues and be available for elimination processes such as renal excretion and metabolism. The central role of the unbound species in the distribution and elimination of drugs with significant protein binding is a key principle in pharmacokinetics, and the nonlinear binding of this compound is a clear illustration of this concept. karger.com

Tissue Distribution and Volume of Distribution

Following its absorption into the systemic circulation, this compound distributes into various tissues and body fluids. The extent of this distribution is quantified by the apparent volume of distribution (Vd), which for this compound is approximately 0.08 L/kg. karger.com This relatively low Vd suggests that the drug is largely confined to the vascular and extracellular fluids and does not extensively distribute into tissues. This is consistent with its high degree of plasma protein binding (96-99%), which restricts its movement out of the bloodstream. karger.com

The distribution of this compound can affect the concentrations of other co-administered drugs. For example, this compound can alter the extravascular distribution of dicloxacillin (B1670480), leading to increased serum and tissue compartment concentrations of dicloxacillin. nih.gov This indicates that this compound's influence on protein binding extends to both the central (plasma) and extravascular compartments. nih.gov While specific data on the concentration of this compound in various tissues is limited, its pharmacokinetic profile suggests that the unbound fraction of the drug is what is available to penetrate tissues.

Table 3: Volume of Distribution of this compound and its Metabolite

| Compound | Volume of Distribution (Vd) (L/kg) |

| This compound | 0.08 |

| N4-acetylthis compound | 0.14 |

Metabolic Pathways and Enzyme Systems

The biotransformation of this compound in the body is limited. Like other sulfonamides, it has the potential to be metabolized by phase I (functionalization) and phase II (conjugation) reactions. The primary enzyme system involved in the metabolism of many sulfonamides is N-acetyltransferase, which is a phase II enzyme. nih.gov Additionally, cytochrome P450 (CYP) enzymes, which are phase I enzymes, can be involved in the oxidative metabolism of some sulfonamides. nih.gov However, the metabolic fate of this compound is distinct from many other drugs in this class.

N4-Acetylation and its Minor Extent

In humans, this compound undergoes N4-acetylation to a very minor extent, with studies indicating that only about 3% of the drug is acetylated. karger.com In fact, its metabolite, N4-acetylthis compound, is not typically found in the human body after the administration of this compound. karger.com This is in stark contrast to other sulfonamides, such as sulfadimidine, which can be acetylated to a much greater extent. The limited extent of N4-acetylation for this compound is a key feature of its metabolic profile.

Deacetylation Processes

While N4-acetylation of this compound is minimal, the reverse process, deacetylation of its N4-acetylated form, is rapid. karger.com If N4-acetylthis compound were to be administered, it would be quickly deacetylated back to the parent compound, this compound. karger.com This rapid deacetylation is the likely reason why the acetylated metabolite is not detected in the body after this compound administration. karger.com This suggests that the equilibrium between acetylation and deacetylation for this compound heavily favors the parent drug in the human body.

Alternative Metabolic Routes

The biotransformation of this compound in humans is notably limited, with N4-acetylation, a common metabolic pathway for many sulfonamides, occurring only to a minor extent. karger.com Research indicates that as little as 3% of this compound undergoes acetylation. karger.com In fact, some studies suggest that N4-acetylthis compound is not detected as a metabolite in the human body following this compound administration. karger.com The primary reason for this limited acetylation is thought to be a combination of high protein binding (96-99%) and a molecular structure that is not readily susceptible to acetylating enzymes. karger.com

While other sulfonamides can undergo metabolic transformations such as N1-glucuronidation or hydroxylation, there is a lack of substantial evidence to suggest these are significant metabolic routes for this compound. nih.govnih.govdrugbank.com The metabolic profile of this compound is therefore dominated by the parent compound. Any N4-acetylthis compound that may be formed can be rapidly deacetylated back to this compound. karger.com

Elimination Processes

The elimination of this compound from the body is predominantly carried out through renal excretion, with other pathways playing a minimal role.

The kidneys are the primary route of elimination for this compound, with a substantial portion of the administered dose being excreted as the unchanged parent drug. karger.comkarger.com The extent of this excretion is significantly influenced by urinary pH. karger.comnih.gov In individuals with acidic urine, approximately 71.6% of a dose can be excreted unchanged. karger.com When the urine is kept alkaline, this percentage can increase to 78.4%. karger.com

The renal clearance of this compound is considered to be among the lowest when compared to other sulfonamides like sulfamethizole and sulfathiazole (B1682510). karger.com This lower clearance can be attributed to strong passive tubular reabsorption. karger.com The process of active tubular secretion also contributes to the renal clearance of this compound, as evidenced by the fact that its clearance can be reduced by the co-administration of probenecid (B1678239). karger.comkarger.com During probenecid inhibition, the renal clearance of this compound was observed to be approximately 2.96 ± 0.69 ml/min, which returned to a normal value of 10.75 ± 1.78 ml/min after the inhibition period. karger.com

Given that this compound undergoes minimal metabolism, the amount of its primary metabolite, N4-acetylthis compound, found in the urine is negligible, if detectable at all. karger.com

| Urinary Condition | Percentage of Unchanged this compound Excreted | Reference |

|---|---|---|

| Acidic Urine | 71.6% | karger.com |

| Alkaline Urine | 78.4% | karger.com |

Based on its elimination half-life, this compound is classified as a medium to long-acting sulfonamide. karger.com The elimination half-life of this compound is approximately 10 hours. karger.com This half-life can be influenced by urinary pH, extending to 12 hours in individuals with strictly acidic urine. karger.com The elimination half-life of the metabolite, N4-acetylthis compound, when administered directly, is around 9 hours, and the half-life of this compound formed from the deacetylation of N4-acetylthis compound is approximately 13 hours. karger.com

Pharmacokinetic studies have utilized compartmental models to describe the disposition of drugs in the presence of this compound, such as a two-compartment open model for dicloxacillin. nih.govresearchgate.net Such models are essential for quantifying key pharmacokinetic parameters.

| Parameter | Value | Reference |

|---|---|---|

| Elimination Half-life (t½) | ~10 hours | karger.com |

| Elimination Half-life (t½) in Acidic Urine | 12 hours | karger.com |

| Volume of Distribution (Vd) | 0.08 L/kg | karger.com |

| pKa | 5.60 | karger.com |

| Protein Binding | 96-99% | karger.com |

Mechanisms of Antimicrobial Resistance to Sulfaethidole

Target Site Alteration: Mutations in the folP Gene

One of the primary mechanisms of resistance to Sulfaethidole involves alterations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), which is encoded by the folP gene. nih.govresearchgate.netnih.gov Mutations within this gene can lead to amino acid substitutions in the DHPS enzyme. rupahealth.com These changes modify the three-dimensional structure of the enzyme's active site. rupahealth.com

The consequence of these mutations is a significant reduction in the binding affinity of sulfonamides, including this compound, to the DHPS enzyme. rupahealth.com Crucially, these alterations are selected to maintain or only slightly compromise the enzyme's affinity for its natural substrate, para-aminobenzoic acid (pABA). rupahealth.comfrontiersin.org This selective pressure results in a DHPS variant that can continue to function in the essential folate biosynthesis pathway, even in the presence of the drug. nih.gov The molecular basis for this resistance is an increase in the Michaelis constant (KM) for sulfonamides, signifying a weaker interaction, while the KM for pABA is less affected. nih.gov

For instance, in Escherichia coli, a single C-to-T transition at nucleotide 184 of the folP gene, resulting in a Proline to Serine substitution at amino acid position 64, has been shown to confer resistance to sulfathiazole (B1682510), a related sulfonamide. nih.gov Similarly, various point mutations in the folP gene of Streptococcus mutans have been associated with sulfonamide resistance. nih.gov

| Organism | Mutation | Effect | Reference |

|---|---|---|---|

| Escherichia coli | C→T at nucleotide 184 (Pro64→Ser) | Confers resistance to sulfathiazole. | nih.gov |

| Streptococcus mutans | Various point mutations (e.g., A37V, N172D, R193Q) | Contribute to sulfonamide resistance. | nih.gov |

Efflux Pump Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. frontiersin.orgnih.gov This mechanism contributes to antimicrobial resistance by reducing the intracellular concentration of the drug to sub-inhibitory levels. nih.gov Multidrug efflux pumps, in particular, can extrude a broad spectrum of structurally diverse compounds, including sulfonamides. frontiersin.org

In Gram-negative bacteria, these pumps often form a tripartite system that spans the inner membrane, the periplasm, and the outer membrane, allowing for the direct expulsion of drugs from the cell. nih.gov The expression of these pumps can be constitutive, contributing to intrinsic resistance, or induced by the presence of an antibiotic. nih.gov For example, the MexAB-OprM multidrug efflux system in Pseudomonas aeruginosa is known to be involved in intrinsic resistance to trimethoprim (B1683648) and sulfamethoxazole (B1682508). researchgate.net Overexpression of this efflux pump leads to increased resistance to these drugs. researchgate.net

Decreased Permeability of Bacterial Membranes

The outer membrane of Gram-negative bacteria provides a natural barrier that can limit the uptake of antimicrobial agents. nih.govnih.gov Resistance to hydrophilic drugs like sulfonamides can arise from a decrease in the permeability of this membrane. nih.gov This is often achieved through modifications to porins, which are protein channels that allow for the passive diffusion of small, hydrophilic molecules across the outer membrane. mdpi.com

Enzymatic Inactivation of the Compound

While less common for sulfonamides compared to other classes of antibiotics like β-lactams, enzymatic inactivation of the drug can also be a mechanism of resistance. nih.gov This involves the bacterial production of enzymes that chemically modify the antibiotic molecule, rendering it inactive.

In the context of sulfonamides, biotransformation can occur. For example, studies have shown that sulfamethoxazole can be conjugated with pterin (B48896) by the enzyme dihydropteroate synthetase (DHPS) itself. nih.gov This process, while part of the drug's mechanism of action in inhibiting the folate pathway, can also be viewed as a form of enzymatic alteration of the compound. nih.gov The resulting pterin-sulfamethoxazole conjugate can then undergo further hydrolysis, effectively inactivating the original drug molecule. nih.gov

Horizontal Gene Transfer of Resistance Determinants

Horizontal gene transfer (HGT) is a primary driver in the evolution and dissemination of antimicrobial resistance, allowing for the movement of genetic material between different bacteria, including those of different species. wikipedia.orgreactgroup.org This process is particularly significant in the spread of resistance to this compound and other sulfonamides. nih.gov Unlike vertical gene transfer, where genetic information is passed from parent to offspring, HGT enables the rapid acquisition of resistance genes, significantly accelerating the development of drug-resistant bacterial populations. wikipedia.org The primary mechanisms of HGT are transformation, transduction, and conjugation. reactgroup.org

Resistance to sulfonamides is predominantly mediated by the acquisition of genes (sul1, sul2, and sul3) that encode alternative, drug-resistant forms of dihydropteroate synthase (DHPS), the target enzyme of this antibiotic class. frontiersin.orgfrontiersin.org These acquired enzymes have a low affinity for sulfonamides but can still efficiently carry out their metabolic function, rendering the bacteria resistant. nih.govfrontiersin.org

The dissemination of these sul genes is largely facilitated by mobile genetic elements (MGEs), which are segments of DNA that can move within a genome or be transferred to another organism. frontiersin.orgresearchgate.net Key MGEs involved in the spread of this compound resistance include:

Plasmids: These are extrachromosomal, self-replicating DNA molecules that frequently carry antibiotic resistance genes. frontiersin.org The sul genes are often located on conjugative plasmids, which can be transferred directly from a donor to a recipient bacterium through a process called conjugation. frontiersin.orgnih.gov Studies have confirmed that sul genes in bacteria like Escherichia coli can be located on plasmids and that this resistance is transferable via conjugation. frontiersin.orgnih.gov

Integrons: These are genetic elements that can capture and express gene cassettes. Class 1 integrons are strongly associated with the dissemination of antimicrobial resistance and frequently carry the sul1 gene as part of their conserved structure. nih.govfrontiersin.orgnih.gov The presence of the intI1 gene, which codes for the integron integrase, is often linked with sul1, highlighting the role of these elements in capturing and spreading resistance. frontiersin.orgresearchgate.net

Transposons and Insertion Sequences (ISs): These are segments of DNA that can move from one location in the genome to another. frontiersin.org They play a crucial role in mobilizing sul genes, enabling their translocation between plasmids and the bacterial chromosome. frontiersin.org Insertion sequences like IS26 are frequently found in proximity to sul genes, contributing to their mobility and dissemination. frontiersin.orgnih.gov

The co-location of sul genes with other antibiotic resistance genes on the same MGE contributes to the phenomenon of multidrug resistance, where bacteria become resistant to multiple classes of antibiotics simultaneously. researchgate.netnih.gov

Table 1: Mobile Genetic Elements in this compound Resistance

| Mobile Genetic Element | Resistance Gene(s) Carried | Mechanism of Transfer/Dissemination |

|---|---|---|

| Plasmids | sul1, sul2, sul3 |

Conjugation: Direct transfer of plasmids between bacterial cells. frontiersin.orgnih.gov |

| Class 1 Integrons | sul1 |

Site-specific recombination: Capture and expression of gene cassettes. Often located on plasmids or transposons, facilitating further transfer. nih.govfrontiersin.orgnih.gov |

| Transposons/Insertion Sequences | sul1, sul2 |

Transposition: Movement of the element to new locations on plasmids or the chromosome, facilitating gene mobilization. frontiersin.org |

Epidemiology and Trends of this compound Resistance

Widespread resistance to sulfonamides has rendered them less effective for systemic use in many clinical settings. nih.govresearchgate.net The epidemiology of this resistance is characterized by the high prevalence of specific resistance genes across diverse bacterial populations and geographical locations. frontiersin.org Gram-negative bacteria, in particular, exhibit high rates of sulfonamide resistance. nih.govnih.gov

Studies investigating the prevalence of sulfonamide resistance genes consistently find sul1 and sul2 to be the most common, with sul3 being detected less frequently. frontiersin.orgnih.govnih.gov In many clinical isolates, sul1 and sul2 are found at roughly the same frequency. nih.govresearchgate.net However, their relative prevalence can vary depending on the bacterial species and the geographical region. For instance, a study of uropathogenic Escherichia coli in Europe and Canada found sul2 to be the most common sulfamethoxazole resistance gene, present in 77.9% of resistant isolates. nih.gov In contrast, some studies in Iran have reported a higher frequency of sul1 (81%) compared to sul2 (67%) in clinical E. coli isolates. nih.gov

The high prevalence of these genes is closely linked to the dissemination of mobile genetic elements. The sul1 gene is often part of class 1 integrons, which are frequently found in multidrug-resistant Gram-negative bacteria. nih.gov The sul2 gene is also commonly located on mobile plasmids. nih.gov The spread of these elements through horizontal gene transfer, rather than the expansion of specific resistant clones, is considered the major factor driving the increase in sulfonamide resistance levels. nih.gov

High rates of resistance have been observed globally in bacteria isolated from humans, domestic animals, and various environmental sources. frontiersin.orgnih.gov For example, studies on E. coli from food sources like pork and shrimp in China revealed sulfonamide resistance gene prevalence rates of 88.6% and 90.0%, respectively, with sul1 and sul2 being significantly more prevalent than sul3. frontiersin.orgnih.gov In Brazil, the sul2 gene was detected in over 66% of trimethoprim-sulfamethoxazole resistant E. coli from patients with urinary tract infections. jidc.org

The sustained high prevalence of resistance genes, even in the absence of direct antibiotic pressure, can be partly attributed to their linkage with other resistance genes on the same mobile genetic elements. This co-selection helps maintain sulfonamide resistance within bacterial populations.

Table 2: Epidemiological Trends of Sulfonamide Resistance Genes

| Resistance Gene | Common Bacterial Hosts | Geographic Prevalence | Key Epidemiological Findings |

|---|---|---|---|

sul1 |

Escherichia coli, Klebsiella pneumoniae, other Enterobacteriaceae | Worldwide | Frequently linked to class 1 integrons; high prevalence in clinical and environmental isolates. researchgate.netnih.govresearchgate.net |

sul2 |

Escherichia coli, other Enterobacteriaceae | Worldwide | Often the most common sul gene; typically located on mobile plasmids. nih.govjidc.org |

sul3 |

Escherichia coli | Worldwide | Consistently detected at a much lower prevalence than sul1 and sul2. frontiersin.orgnih.govnih.gov |

Drug Interactions and Competition Phenomena Involving Sulfaethidole

Interactions Affecting Protein Binding of Co-medicated Drugs

The binding of drugs to plasma proteins, predominantly albumin, is a critical determinant of their distribution and availability to exert a pharmacological effect. Sulfaethidole, like many sulfonamides, is highly protein-bound. This characteristic predisposes it to competitive binding interactions, where it can displace or be displaced by other drugs from their binding sites on plasma proteins.

A notable example of this compound's displacement activity involves the penicillin antibiotic, dicloxacillin (B1670480). A crossover study in five patients demonstrated that the co-administration of this compound with intravenously administered dicloxacillin resulted in significantly greater serum concentrations of dicloxacillin. researchgate.net Pharmacokinetic analysis suggested that these elevated concentrations were primarily due to changes in the extravascular distribution of dicloxacillin, stemming from its displacement from protein binding sites by this compound. researchgate.net This displacement increases the concentration of free, unbound dicloxacillin in the plasma, making more of the drug available to diffuse into tissues.

Similarly, competitive binding interactions are observed between sulfonamides and uricosuric agents, such as probenecid (B1678239) and sulfinpyrazone (B1681189). Uricosuric agents themselves can impair the binding of endogenous substances like urate to plasma proteins by competing for the same binding sites. mdpi.comnih.gov Probenecid has been shown to decrease the renal excretion of conjugated sulfonamides, leading to increased plasma concentrations of the sulfonamide. pgkb.org Conversely, sulfinpyrazone has been identified as a displacing agent for sulfonamides, suggesting a mutual competition for protein binding sites. nih.gov This reciprocal interaction implies that this compound could potentially displace uricosuric agents from their protein binding sites, thereby altering their free concentration and pharmacological effect.

The displacement of a co-administered drug from plasma protein binding by this compound directly leads to an increase in the free fraction of that drug in the serum. This elevated free concentration creates a larger diffusion gradient, driving more of the drug out of the vascular compartment and into the tissues. The study involving dicloxacillin clearly illustrated this phenomenon, where the presence of this compound led to increased dicloxacillin concentrations in both the serum and tissue compartments. researchgate.net This indicates that the protein binding in both the central (blood) and extravascular (tissue) compartments can be affected by this compound. researchgate.net The clinical significance of this is that for a highly protein-bound drug, even a small percentage of displacement can lead to a substantial increase in the free, pharmacologically active concentration, potentially enhancing its therapeutic effect or increasing the risk of toxicity.

Below is an interactive data table summarizing the pharmacokinetic parameters of dicloxacillin with and without this compound, based on the findings from the referenced study.

Interactions with Other Drug Metabolism Pathways

The biotransformation of drugs is another critical area for potential interactions. While this compound's primary interaction mechanism is protein binding displacement, its influence on metabolic pathways cannot be overlooked. The cytochrome P450 (CYP) enzyme system is a major site of drug metabolism and a frequent source of drug-drug interactions. nih.gove-mjm.orgaumet.com Studies on related sulfonamides, such as sulfamethoxazole (B1682508), have shown selective inhibition of specific CYP isozymes. For instance, sulfamethoxazole is a selective inhibitor of CYP2C9. nih.gov This suggests that this compound may also interact with and potentially inhibit CYP2C9, thereby decreasing the metabolism of other drugs that are substrates for this enzyme. Inhibition of a drug's metabolism can lead to its accumulation in the body, prolonged half-life, and an increased risk of adverse effects.

Another important metabolic pathway involves UDP-glucuronosyltransferases (UGTs), which are responsible for the glucuronidation of many drugs, a process that facilitates their excretion. nih.govdrugbank.comresearchgate.net Drug interactions involving UGTs can occur through inhibition or induction of these enzymes. nih.govnih.gov While specific studies on this compound's interaction with UGTs are limited, this remains a potential pathway for drug interactions.

Theoretical Frameworks for Drug-Protein Interaction Analysis

The study of drug-protein interactions, such as those involving this compound, is supported by several theoretical and analytical frameworks. These methods allow for the quantification of binding affinity, the number of binding sites, and the nature of the interaction.

Spectroscopic Methods:

Fluorescence Quenching: This is a widely used technique to study the binding of a ligand (drug) to a protein. mdpi.comnih.govnih.govresearchgate.netmdpi.com Proteins containing fluorescent amino acids like tryptophan can have their fluorescence "quenched" upon binding of a drug. nih.govresearchgate.net The mechanism of quenching can be either static (formation of a ground-state complex) or dynamic (collisional quenching). mdpi.com By analyzing the fluorescence quenching data, often using the Stern-Volmer equation, researchers can determine the binding constants and the number of binding sites. mdpi.com

UV-Visible Spectroscopy: Changes in the UV-visible absorption spectrum of a protein upon the addition of a drug can indicate the formation of a drug-protein complex and provide information about structural changes in the protein.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess changes in the secondary structure of a protein (e.g., alpha-helix content) upon drug binding. researchgate.netnih.gov Significant changes in the CD spectrum can indicate that the drug is inducing a conformational change in the protein. researchgate.net

Graphical Analysis of Binding Data:

Scatchard Plot: The Scatchard plot is a graphical method used to determine the number of binding sites and the affinity constant (Ka) from binding data. nih.govpharmacy180.comwikipedia.org The plot of bound/free ligand concentration versus bound ligand concentration yields a straight line for a single class of binding sites, where the slope is -Ka and the x-intercept is the number of binding sites. wikipedia.org

Double-Reciprocal (Hughes-Klotz) Plot: This is another linearization method for analyzing binding data, plotting the reciprocal of the fraction of bound ligand against the reciprocal of the free ligand concentration. pharmacy180.com

Computational Approaches:

Molecular Docking: This computational technique predicts the preferred orientation of a drug when bound to a protein to form a stable complex. researchgate.netnih.gov It can provide insights into the specific binding site and the types of intermolecular forces (e.g., hydrogen bonds, van der Waals forces) involved in the interaction. nih.gov

The table below summarizes these analytical techniques and their applications in studying drug-protein interactions.

Advanced Research Methodologies for Sulfaethidole Studies

Fluorescence Quenching Techniques for Protein Binding Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of drugs to proteins, such as human serum albumin (HSA). nih.gov This method relies on the intrinsic fluorescence of aromatic amino acids within the protein, primarily tryptophan and tyrosine. When a ligand like Sulfaethidole binds to the protein in proximity to these fluorescent residues, it can cause a decrease, or "quenching," of the fluorescence intensity. nih.gov

The mechanism of quenching can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). By analyzing the fluorescence quenching data at different temperatures, researchers can determine the binding mechanism. nih.gov For instance, studies on the related sulfonamide, sulfamethoxazole (B1682508), have shown that its interaction with HSA involves a static quenching mechanism, indicating the formation of a stable drug-protein complex. nih.gov

The quenching data is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher (the drug). This analysis allows for the calculation of key binding parameters, including the binding constant (Kₐ) and the number of binding sites (n). mdpi.com These parameters provide quantitative insight into the affinity of this compound for plasma proteins, which is a critical determinant of its pharmacokinetic behavior. Changes in the emission spectra, such as a blue shift, can also indicate that the tryptophan environment has become more hydrophobic upon ligand binding, providing further details about the nature of the interaction. nih.gov

Equilibrium Dialysis for Binding Parameter Estimation

Equilibrium dialysis stands as a robust and widely accepted method for accurately determining the binding parameters of drugs to proteins. harvardapparatus.commdpi.com It is often considered a reference method for measuring plasma protein binding. mdpi.com The technique involves a dialysis chamber divided into two compartments by a semipermeable membrane. One compartment contains the protein solution (e.g., plasma or a specific protein like albumin), and the other contains the drug solution in a buffer. harvardapparatus.com

The membrane allows the free, unbound drug to diffuse freely between the compartments, while the larger protein and any drug bound to it are retained in the first compartment. The system is allowed to reach equilibrium, at which point the concentration of free drug is the same in both compartments. harvardapparatus.com By measuring the total drug concentration in the protein compartment and the free drug concentration in the protein-free compartment, the concentration of bound drug can be calculated.

Repeating this experiment with various drug concentrations allows for the construction of a binding isotherm. This data can be analyzed using methods like Scatchard plots to estimate binding parameters. nih.gov A non-linear Scatchard plot may suggest the presence of multiple classes of binding sites with different affinities. nih.gov For example, studies on sulfamethoxazole with bovine serum albumin (BSA) using equilibrium dialysis revealed both high-affinity, low-capacity and low-affinity, high-capacity binding sites. nih.gov This methodology provides essential data for understanding how much of the administered this compound will be in its free, active form versus its bound, inactive form in the bloodstream. nih.gov

Table 1: Illustrative Binding Parameters for Sulfamethoxazole with Bovine Serum Albumin via Equilibrium Dialysis Note: This table presents data for a structurally related sulfonamide to illustrate the type of parameters obtained through equilibrium dialysis.

| Parameter | Value | Description |

|---|---|---|

| High-Affinity Association Constant (k₁) | 29.0 ± 0.20 x 10⁶ M⁻¹ | The binding constant for the primary, high-affinity binding site. |

| Number of High-Affinity Sites (n₁) | 0.7 ± 1 | The number of binding sites with high affinity per protein molecule. |

| Low-Affinity Association Constant (k₂) | 1.13 ± 0.20 x 10⁶ M⁻¹ | The binding constant for the secondary, low-affinity binding sites. |

| Number of Low-Affinity Sites (n₂) | 3.45 ± 1 | The number of binding sites with low affinity per protein molecule. |

Data derived from a study on Sulfamethoxazole. nih.gov

Spectrophotometric Methods (UV Difference Spectrophotometry, Circular Dichroism)

Spectrophotometric methods are valuable tools for detecting the conformational changes in a protein's structure upon ligand binding.

UV Difference Spectrophotometry measures the change in the ultraviolet absorption spectrum of a protein when a drug binds to it. The aromatic amino acids in proteins (tryptophan, tyrosine, and phenylalanine) have characteristic UV absorbance. The binding of a ligand like this compound can alter the microenvironment of these residues, leading to a shift in their absorption spectrum. By subtracting the spectrum of the free protein and free drug from the spectrum of the drug-protein complex, a "difference spectrum" is generated. The magnitude of this difference spectrum is proportional to the extent of binding and can be used to quantify the interaction. Studies on other sulfonamides have shown that complex formation with serum albumin leads to noticeable changes in the UV-vis spectrum, indicating that the protein's conformation is altered upon binding. nih.gov

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying the secondary structure of proteins. It measures the differential absorption of left- and right-circularly polarized light. The α-helices, β-sheets, and random coils that comprise a protein's structure each have a distinct CD spectrum. When this compound binds to a protein like albumin, it can induce conformational changes, altering the relative proportions of these secondary structural elements. This change is reflected in the CD spectrum. For example, an increase in the α-helical content of human serum albumin was observed upon binding with sulfamethoxazole, suggesting a stabilization or alteration of the protein's folding. nih.gov CD spectroscopy provides critical insights into the structural consequences of the this compound-protein interaction.

Pharmacokinetic Modeling (e.g., Multicompartmental Models)

Pharmacokinetic modeling uses mathematical concepts to describe the movement of a drug through the body over time. youtube.com While simple one-compartment models can sometimes be used, the disposition of many drugs, including this compound, is better described by multicompartmental models. nih.govderangedphysiology.com These models divide the body into a central compartment (representing blood and highly perfused organs) and one or more peripheral compartments (representing less well-perfused tissues). youtube.com

A study on the pharmacokinetics of this compound in rats demonstrated the necessity of a multicompartmental model. nih.gov This was because the drug exhibited marked nonlinearity in its binding to proteins in both plasma and interstitial fluid. nih.gov A simple model could not account for the complex distribution and elimination patterns observed over a wide range of doses. The multicompartmental model successfully simulated the drug's distribution by incorporating its binding to plasma and interstitial fluid proteins. nih.gov

In vitro and In vivo Experimental Designs

A combination of in vitro and in vivo studies is essential for a comprehensive understanding of a drug's properties.

In vitro experimental designs for this compound focus on its characteristics in a controlled, laboratory setting. These include the protein binding studies discussed previously, such as fluorescence quenching and equilibrium dialysis, which quantify its interaction with plasma proteins. mdpi.com Other key in vitro experiments involve determining its antimicrobial activity against various bacterial strains using methods like the disk diffusion or broth microdilution to establish the minimum inhibitory concentration (MIC). nih.gov Solubility and stability studies under different pH conditions are also critical for formulation development. mdpi.com

In vivo experimental designs investigate the drug's behavior within a living organism. A key example is the pharmacokinetic study of this compound in rats, which involved administering the drug over a 90-fold dose range and collecting serial blood and excreta samples. nih.gov This design allowed researchers to observe dose-dependent, nonlinear pharmacokinetics resulting from saturable protein binding. nih.gov Such studies provide vital data on absorption, distribution, metabolism, and excretion (ADME) parameters, including bioavailability, volume of distribution, and clearance rates. These in vivo results are used to build and validate the pharmacokinetic models that predict the drug's behavior in a biological system. nih.gov

Molecular Docking and Simulation Studies for Mechanism Elucidation

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a drug and its target protein at an atomic level. researchgate.net

Molecular Docking predicts the preferred orientation of a ligand (this compound) when bound to a protein to form a stable complex. nih.gov An algorithm "docks" the drug into the binding site of a target protein (e.g., a bacterial enzyme or serum albumin) and calculates a "docking score," which estimates the binding affinity. ajgreenchem.com The results provide a static 3D model of the complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the binding. ajgreenchem.comnih.gov Docking studies on sulfathiazole (B1682510) derivatives against targets like Methicillin-Resistant Staphylococcus aureus (MRSA) proteins have successfully identified crucial amino acid residues involved in binding and have shown good correlation between docking scores and potential inhibitory activity. ajgreenchem.comajgreenchem.com

Molecular Dynamics (MD) Simulations build upon the static model from docking. MD simulations use the principles of physics to simulate the movements of the drug and protein over time. This provides a dynamic view of the interaction, allowing researchers to assess the stability of the drug-protein complex. ajgreenchem.com Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) are calculated from the simulation trajectory to understand how the binding affects the protein's structure and flexibility. ajgreenchem.com These computational studies are invaluable for elucidating the precise mechanism of action and for guiding the design of new, more potent derivatives. ajgreenchem.com

Future Research Directions and Therapeutic Re Evaluation of Sulfaethidole

Development of Novel Sulfaethidole Derivatives and Analogues

The development of new derivatives and analogues of this compound aims to improve its pharmacological profile, broaden its spectrum of activity, and potentially mitigate resistance mechanisms. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the synthesis of compounds with enhanced potency and desirable pharmacokinetic properties. Research into thiadiazole derivatives, for instance, has shown that modifications to the core structure can lead to compounds with significant antibacterial and antifungal activities, sometimes surpassing those of established antibiotics nih.govresearchgate.net. While this compound itself is noted to have historical importance, its core structure serves as a scaffold for exploring new chemical entities nih.govresearchgate.netbuet.ac.bd. Studies have indicated that the introduction of certain substituents on the thiadiazole ring can influence antibacterial efficacy, with some derivatives showing promise against Gram-negative bacteria nih.govresearchgate.net.

Table 1: Comparative Antibacterial Activity of Thiadiazole Derivatives (Illustrative)

| Compound ID | Derivative Type | Key Structural Feature | Activity Against S. aureus | Activity Against E. coli | Reference |

| Control | Ciprofloxacin | Fluoroquinolone | High | High | nih.govresearchgate.net |

| Derivative A | 5-phenyl-1,3,4-thiadiazol-2-amine | Phenyl substitution | Moderate to Good | Moderate to Good | nih.govbuet.ac.bd |

| Derivative B | N-substituted thiadiazole | Varied substituents | Good | Moderate | nih.gov |

| This compound | Parent Compound | Ethyl-substituted thiadiazole | Moderate | Moderate | nih.govresearchgate.net |

Note: This table is illustrative and based on general findings in thiadiazole derivative research. Specific comparative data for this compound derivatives would require targeted studies.

Strategies to Combat this compound Resistance

Bacterial resistance to sulfonamides, including this compound, is a significant clinical challenge. Research is exploring various strategies to overcome this resistance. Understanding the molecular mechanisms of resistance, such as mutations in the dihydropteroate (B1496061) synthase (DHPS) enzyme or the acquisition of alternative folate synthesis pathways, is fundamental . Strategies include the development of novel sulfonamide derivatives that can evade these resistance mechanisms or combinations with other agents that potentiate their activity. Furthermore, the study of drug transport systems, such as those regulated by cAMP, has revealed that the entry of certain sulfa drugs into bacteria can be mediated by specific transport systems, and mutations affecting these systems can lead to resistance asm.org. Identifying and targeting these transport mechanisms could offer new avenues to combat resistance.

Exploration of Synergistic Combinations

The combination of this compound with other antimicrobial agents is a well-established strategy to enhance efficacy and reduce the development of resistance. A notable example is the combination of sulfonamides with diaminopyrimidines, such as trimethoprim (B1683648), which targets a different step in the folic acid synthesis pathway google.comacpjournals.org. This synergistic effect significantly boosts antibacterial activity against a broad spectrum of pathogens google.comacpjournals.org. Research continues to explore other synergistic combinations, including those with membrane-active biocides or other classes of antibiotics, to create more potent therapeutic regimens google.comgoogle.com.

Table 2: Synergistic Combinations with Sulfonamides (Illustrative)

| Sulfonamide Agent | Synergistic Partner | Mechanism of Synergy | Target Pathogen Spectrum | Reference |

| This compound | Diaminopyrimidines (e.g., Trimethoprim) | Sequential blockade of folic acid synthesis | Gram-positive and Gram-negative bacteria | google.comacpjournals.org |

| Sulfamethoxazole (B1682508) | β-lactams | Potentiation of antibacterial effect | Broad-spectrum bacteria | google.com |

| Sulfonamides | Membrane-active biocides | Enhanced membrane disruption/permeation | Bacteria and Fungi | google.com |

Note: While this compound is a sulfonamide, specific synergistic data with it as the primary agent in combinations beyond diaminopyrimidines may require further investigation.

Repurposing or Novel Applications of this compound

Beyond its traditional antimicrobial role, research is exploring the potential repurposing of this compound or its derivatives for novel therapeutic applications. Notably, this compound has been identified in computational screening studies as a potential candidate for targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19 researchgate.netnih.govuni-muenster.de. This suggests that this compound, or compounds with similar structural motifs, might possess antiviral properties or could be modified to target viral enzymes. Such repurposing efforts can accelerate drug development by leveraging existing knowledge and safety profiles.

Pharmacogenomics and Personalized Medicine in this compound Therapy

The field of pharmacogenomics offers promising avenues for personalizing this compound therapy. Genetic variations can influence an individual's response to drugs, affecting their metabolism, efficacy, and potential for adverse effects. While specific pharmacogenomic studies directly on this compound are not extensively detailed in the provided literature, general principles apply. For instance, research in pharmacogenetics has focused on genes involved in drug pharmacokinetics, such as transporters, which can impact drug disposition researchgate.net. Understanding how genetic polymorphisms might affect this compound's interaction with enzymes like dihydropteroate synthase or its transport across cell membranes could lead to tailored dosing strategies or the selection of alternative therapies for patients with specific genetic profiles. The study of drug-protein interactions, such as with human serum albumin, also highlights how individual biological factors can influence drug distribution and efficacy .

Advanced Drug Delivery Systems for Optimized this compound Pharmacokinetics